molecular formula C17H13Cl2N3O B7786283 (3E)-3-[(3,5-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one

(3E)-3-[(3,5-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one

Cat. No.: B7786283
M. Wt: 346.2 g/mol
InChI Key: DSXOTDRHHMIFLX-LTGZKZEYSA-N
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Description

(3E)-3-[(3,5-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(3,5-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to maintain consistency and meet regulatory standards. The use of advanced technologies, such as automated reactors and real-time monitoring systems, ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(3,5-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(3E)-3-[(3,5-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-[(3,5-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular pathways involved are the subject of ongoing research.

Properties

IUPAC Name

(3E)-3-[(3,5-dichlorophenyl)hydrazinylidene]-1-prop-2-enylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O/c1-2-7-22-15-6-4-3-5-14(15)16(17(22)23)21-20-13-9-11(18)8-12(19)10-13/h2-6,8-10,20H,1,7H2/b21-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXOTDRHHMIFLX-LTGZKZEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=NNC3=CC(=CC(=C3)Cl)Cl)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C2=CC=CC=C2/C(=N\NC3=CC(=CC(=C3)Cl)Cl)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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